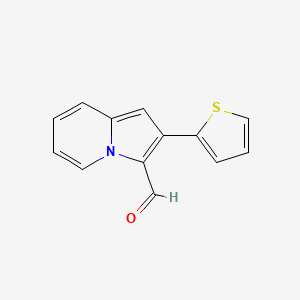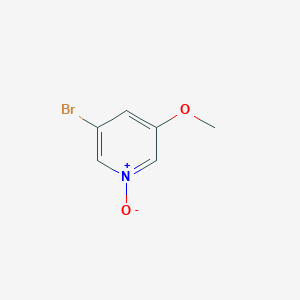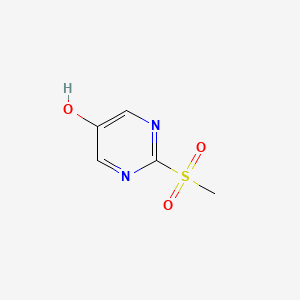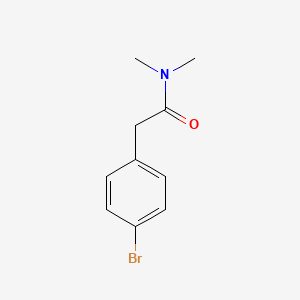
2-(4-bromophenyl)-N,N-dimethylacetamide
Übersicht
Beschreibung
2-(4-Bromophenyl)-N,N-dimethylacetamide, also known as 4-bromo-N,N-dimethylacetanilide, is an organic compound belonging to the family of amides. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 95-96°C. It has a molar mass of 277.12 g/mol and a molecular formula of C10H11BrN2O. It is used in various applications in the field of organic synthesis and scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazinoisoquinoline Derivatives
2-(4-Bromophenyl)-N,N-dimethylacetamide: is utilized in the synthesis of pyrazinoisoquinoline derivatives . These derivatives are of interest due to their potential pharmacological activities, including antimicrobial and anticancer properties. The process involves the formation of complex heterocyclic structures that may interact with various biological targets.
Development of Antimicrobial Agents
The compound serves as a precursor in the creation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These derivatives have been studied for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. This application is crucial in the fight against drug-resistant microbial strains.
Antiproliferative Activity Against Cancer Cells
Research has indicated that certain derivatives of 2-(4-bromophenyl)-N,N-dimethylacetamide exhibit antiproliferative effects, particularly against breast cancer cell lines . This suggests a potential role in developing new anticancer therapies, highlighting the compound’s significance in oncological research.
Molecular Docking Studies
The compound and its derivatives are used in molecular docking studies to understand the interaction with biological receptors . These studies help in predicting the binding affinity and activity of the compound, which is essential for rational drug design and development.
Synthesis of Alkyl Arylamino Sulfides
2-(4-bromophenyl)-N,N-dimethylacetamide: is involved in the synthesis of alkyl arylamino sulfides . These sulfides are synthesized using elemental sulfur and various halides, leading to compounds with potential industrial and pharmaceutical applications.
Research on Heterocyclic Thiazole Nucleus
The compound is used in the study of the heterocyclic thiazole nucleus, which is known to possess various medicinal properties . This includes activities like anti-inflammatory, antibacterial, antifungal, and antitumor, making it a versatile tool in medicinal chemistry research.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGVHZAORFMGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405038 | |
| Record name | 2-(4-bromophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N,N-dimethylacetamide | |
CAS RN |
19715-80-1 | |
| Record name | 2-(4-bromophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

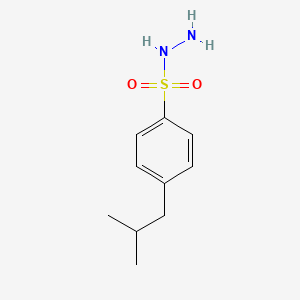
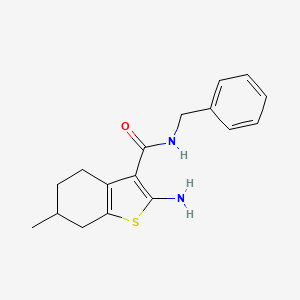
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1335301.png)
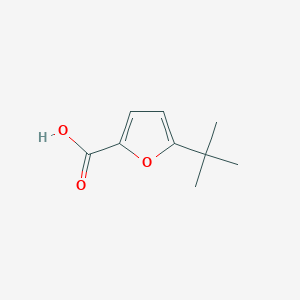
![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)


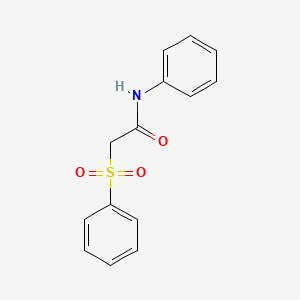
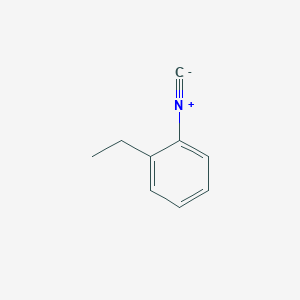

![2,5-bis[(E)-(2-fluorophenyl)methylidene]cyclopentanone](/img/structure/B1335321.png)
